2-Chloro-5-nitrophenol
Overview
Description
Synthesis Analysis
2C5NP can be synthesized from various precursors through nitration reactions. One study on the synthesis of related compounds discusses the transformation of 2-chloro-10-methylphenothiazine into mono-nitro compounds, showcasing the general approach for nitroaromatic compound synthesis, which may be adapted for 2C5NP (Jovanovic et al., 1986).
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds, including 2C5NP, can be analyzed using various spectroscopic methods. For instance, the structure of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide provides insights into the nitration positions and molecular configurations of chloro-nitrophenol compounds, which are relevant for understanding 2C5NP's structural characteristics (Jovanovic et al., 1986).
Chemical Reactions and Properties
2C5NP undergoes various chemical reactions, including degradation pathways facilitated by microbial activity. A study on Cupriavidus sp. strain CNP-8 revealed that this bacterium could degrade 2C5NP through a reductive pathway, converting it to 2-chloro-5-hydroxylaminophenol as an intermediate (Min et al., 2017). This process is crucial for understanding the environmental degradation and potential detoxification of 2C5NP.
Physical Properties Analysis
The physical properties of 2C5NP, such as solubility, melting point, and vapor pressure, are essential for predicting its behavior in the environment. While specific studies on 2C5NP's physical properties were not identified, research on similar chloro-nitrophenol compounds provides a basis for estimating these properties. The physical characteristics influence the compound's distribution, persistence, and bioavailability in environmental matrices.
Chemical Properties Analysis
2C5NP's chemical properties, including reactivity and stability, are influenced by its functional groups. The presence of both chloro and nitro groups on the phenol ring affects its electron distribution, acidity, and potential for undergoing substitution reactions. Studies on related compounds, such as the reduction and reductive dechlorination of chloro-nitrophenols, provide insights into 2C5NP's chemical behavior and its susceptibility to transformation or degradation under various environmental conditions (Schenzle et al., 1999).
Scientific Research Applications
Microbiological Degradation
- Scientific Field: Microbiology
- Application Summary: 2-Chloro-5-nitrophenol (2C5NP) is a typical chlorinated nitroaromatic pollutant. A bacterium, Cupriavidus sp. strain CNP-8, was found to degrade 2C5NP via partial reductive pathways .
- Methods of Application: The degradation of different concentrations of 2C5NP (0.3–0.7 mM) by strain CNP-8 was carried out to study the degradation kinetics . MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
- Results: Biodegradation kinetic analysis indicated that 2C5NP degradation by this strain was concentration dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h −1 .
Water Treatment
- Scientific Field: Environmental Science
- Application Summary: HOCl and UV activated HOCl (UV/HOCl) have been applied for water disinfection and abatement of organic contaminants .
- Methods of Application: The elimination of 4-nitrophenol and the generation of chlorinated byproducts in HOCl and UV/HOCl treatment processes were investigated .
- Results: 61.4% of 4-nitrophenol was removed by UV/HOCl in 5 min with HOCl dose of 60 μM, significantly higher than that by UV (3.3%) or HOCl alone (32.0%) .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-5-nitrophenol is a compound useful in organic synthesis .
Synthesis of Benzoxazole Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGQSCPTLELLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210921 | |
Record name | 2-Chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrophenol | |
CAS RN |
619-10-3 | |
Record name | 2-Chloro-5-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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